

Application Notes and Protocols: Dicyclohexylphosphine in Stereoselective Synthesis

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Compound of Interest

Compound Name: *Dicyclohexylphosphine*

Cat. No.: *B1630591*

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These application notes provide a detailed overview of the use of **dicyclohexylphosphine** and its derivatives as ligands in key stereoselective synthetic transformations. The protocols and data presented are intended to serve as a practical guide for laboratory applications.

Asymmetric Hydrogenation of Ketones

Dicyclohexylphosphine-containing ligands, particularly when incorporated into chiral backbones, are highly effective in ruthenium-catalyzed asymmetric hydrogenation of prochiral ketones, yielding chiral secondary alcohols with high enantioselectivity. The bulky and electron-rich nature of the dicyclohexylphosphino group enhances the activity and selectivity of the catalyst.

Quantitative Data Summary

Entry	Substrate	Catalyst System	Solvent	Temp (°C)	Time (h)	Conversion (%)	ee (%)	Reference
1	Acetophenone	[RuCl(p-cymene)((S,S)-TsDPE N)] / Dicyclohexylphosphine	2-Propanol	28	0.5	>99	98 (R)	[1](--INVALID-LINK--)
2	4'-Chloroacetophenone	[RuCl(p-cymene)((S,S)-TsDPE N)] / Dicyclohexylphosphine	2-Propanol	28	1	>99	97 (R)	[1](--INVALID-LINK--)
3	1-Acetophenone	[RuCl(p-cymene)((S,S)-TsDPE N)] / Dicyclohexylphosphine	2-Propanol	28	2	>99	96 (R)	[1](--INVALID-LINK--)
4	Tetralone	[RuCl(p-cymene)((S,S)-	2-Propanol	28	4	>99	99 (R)	[1](--INVALID-LINK--)

TsDPE
N)] /
Dicyclo
hexylph
osphine

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

Materials:

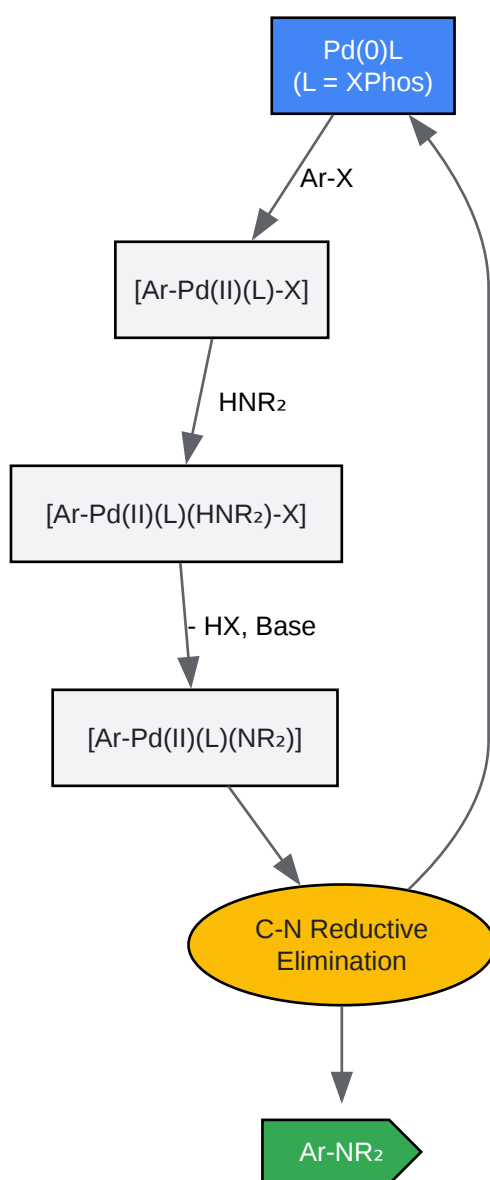
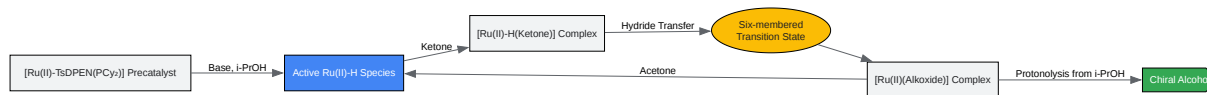
- [RuCl(p-cymene)((S,S)-TsDPEN)] (1 mol%)
- **Dicyclohexylphosphine** (2 mol%)
- Acetophenone (1.0 mmol)
- 2-Propanol (5 mL)
- Potassium hydroxide (2 M in 2-propanol, 0.1 mL)

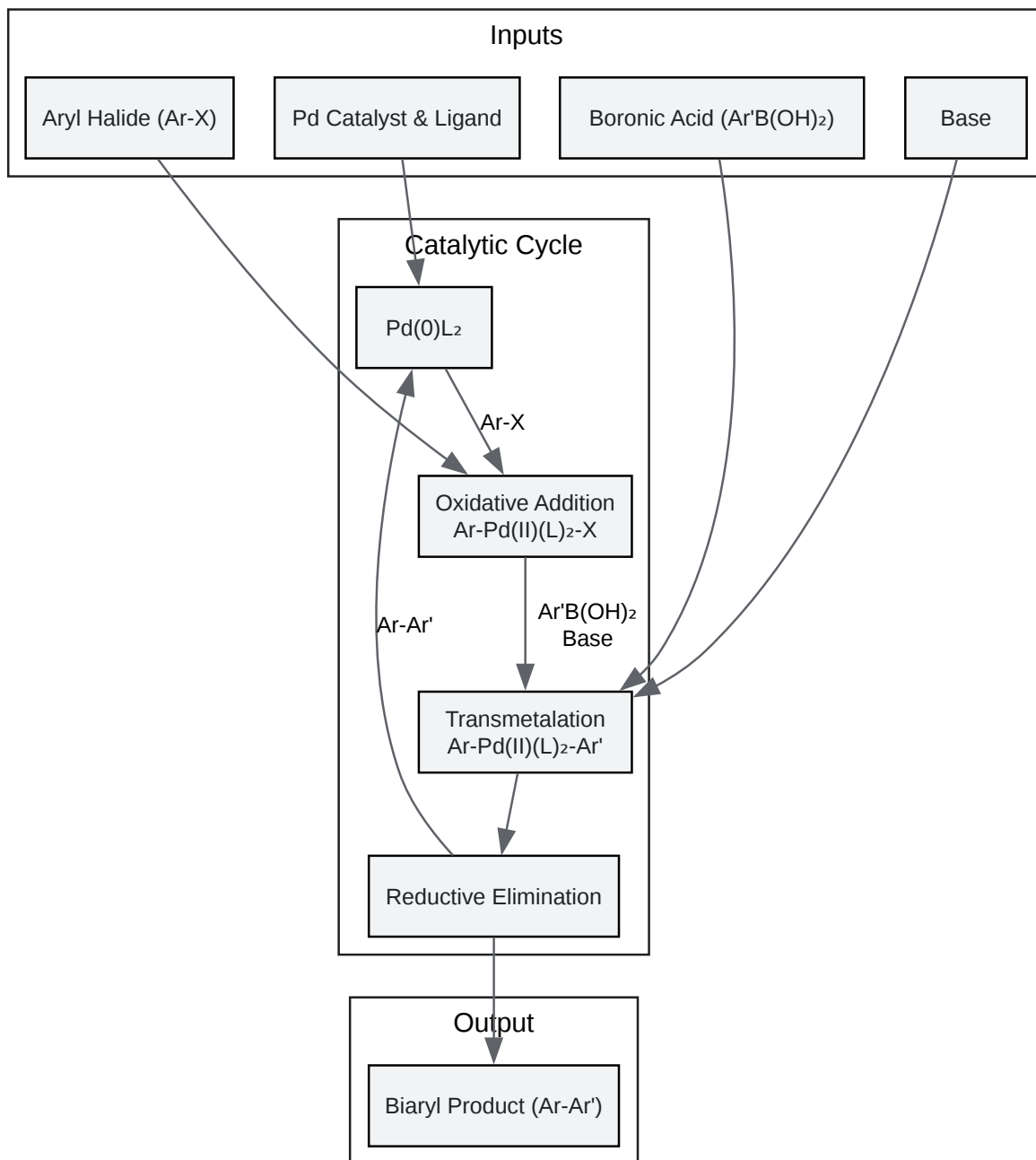
Procedure:

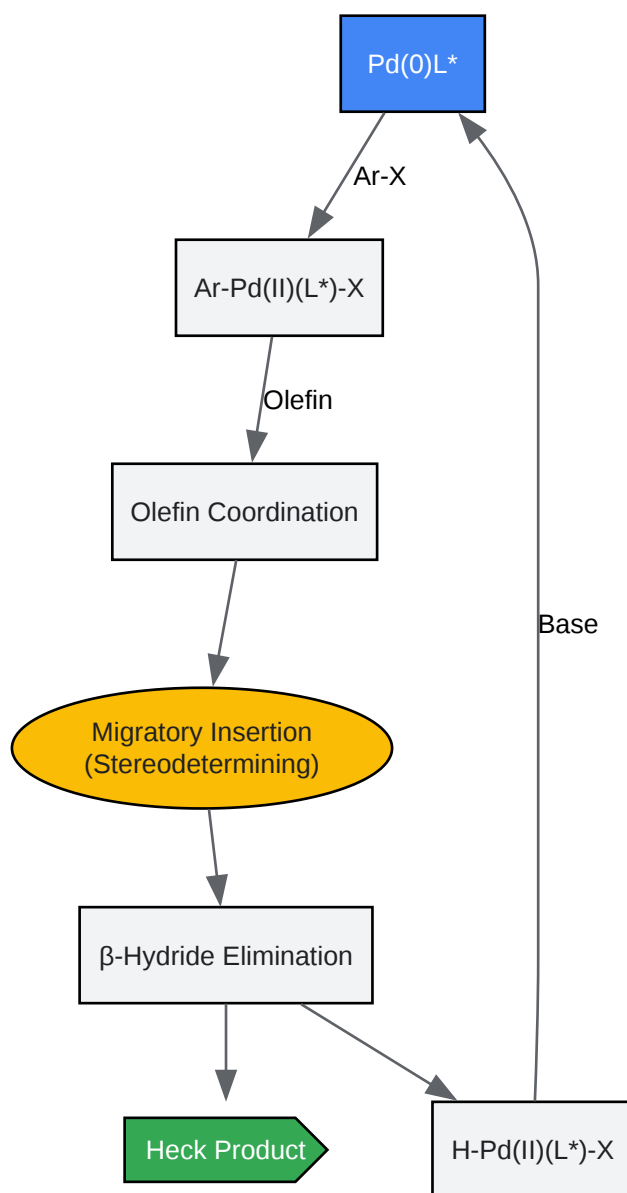
- In a nitrogen-filled glovebox, a Schlenk tube is charged with [RuCl(p-cymene)((S,S)-TsDPEN)] (0.01 mmol) and **dicyclohexylphosphine** (0.02 mmol).
- Degassed 2-propanol (2.5 mL) is added, and the mixture is stirred at room temperature for 10 minutes to form the active catalyst.
- A solution of acetophenone (1.0 mmol) in degassed 2-propanol (2.5 mL) is added to the catalyst mixture.
- The reaction is initiated by the addition of a 2 M solution of potassium hydroxide in 2-propanol (0.1 mL).
- The Schlenk tube is sealed and stirred at 28 °C for 30 minutes.

- The reaction is quenched by the addition of 1 M HCl (1 mL).
- The mixture is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
- The conversion and enantiomeric excess are determined by chiral HPLC analysis of the crude product.

Catalytic Cycle: Asymmetric Transfer Hydrogenation







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References

- 1. pubs.acs.org [pubs.acs.org]

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